3-(Oxan-4-yl)propanoic acid, also known as (2R)-2-amino-3-(oxan-4-yl)propanoic acid, is a chiral amino acid characterized by its unique structural features, including a propanoic acid backbone and an oxan-4-yl substituent. The molecular formula for this compound is C8H15NO3, and it is often encountered in its hydrochloride form, which has a CAS number of 1207447-36-6. The stereochemistry of this compound is significant due to the presence of a stereocenter at the second carbon atom, where the amino group is attached, indicating potential applications in asymmetric synthesis and medicinal chemistry .
The synthesis of 3-(oxan-4-yl)propanoic acid can be accomplished through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and catalyst choice to ensure high yield and purity of the final product. Analytical techniques like NMR spectroscopy and HPLC are typically used to monitor the reaction progress and assess product purity.
The molecular structure of 3-(oxan-4-yl)propanoic acid features:
This unique structure contributes to its potential biological activity and reactivity.
Key structural data includes:
3-(Oxan-4-yl)propanoic acid can participate in various chemical reactions typical for amino acids, including:
The reactivity of this compound can be influenced by its stereochemistry and functional groups, making it suitable for diverse synthetic applications in organic chemistry and pharmaceuticals .
The mechanism of action for 3-(oxan-4-yl)propanoic acid primarily involves its interaction with biological systems, potentially influencing metabolic pathways due to its structural similarity to natural amino acids.
Key physical properties include:
Chemical properties include:
Relevant data such as melting point and boiling point should be determined experimentally for precise applications .
3-(Oxan-4-yl)propanoic acid has potential applications across various scientific fields:
Further research is necessary to fully elucidate its properties and explore additional applications in science and medicine.
The core structure of 3-(oxan-4-yl)propanoic acid (C₈H₁₄O₃, CID 18669162) features a tetrahydropyran (oxane) ring linked to a propanoic acid chain via a methylene bridge. Catalytic hydrogenation serves as a pivotal method for synthesizing this scaffold, particularly for saturating unsaturated precursors or reducing functional groups. In peptide chemistry, derivatives like (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid (CAS 368866-34-6) are synthesized using palladium-catalyzed hydrogenation under mild conditions to preserve chiral integrity and the acid-sensitive Fmoc protecting group. This method achieves high diastereoselectivity (>95% de) crucial for pharmaceutical applications [1].
Carbodiimide-mediated coupling represents another cornerstone technique, especially for generating peptide-bound derivatives. Compounds such as 3-[[2-(2-Methoxyethoxy)benzoyl]amino]-2-(oxan-4-yl)propanoic acid (C₁₈H₂₅NO₆) are synthesized using N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) with catalytic N-hydroxybenzotriazole (HOBt) in dichloromethane or dimethylformamide. These reactions proceed at 0–25°C, yielding amide bonds with minimal racemization (<2%) – a critical factor when constructing complex peptidomimetics incorporating the tetrahydropyran moiety [4] .
Table 1: Catalytic Methods for Synthesizing Tetrahydropyran-Propanoic Acid Derivatives
Method | Reagents/Catalysts | Key Conditions | Target Compound | Application |
---|---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂ (1–3 atm) | EtOAc, 25°C, 12 h | (αS)-Fmoc-protected tetrahydro-2H-pyran-4-propanoate | Peptide chain elongation |
Carbodiimide Coupling | DIC/HOBt or DCC/HOBt | DCM or DMF, 0°C to RT | 3-[[2-(2-Methoxyethoxy)benzoyl]amino]-2-(oxan-4-yl)propanoic acid | Prodrug intermediates |
Enzymatic Resolution | Lipase (e.g., CAL-B) | iPr₂O, 35°C | (R)- or (S)-3-(oxan-4-yl)propanoic acid methyl ester | Chiral building blocks |
Propanal intermediates serve as versatile precursors for synthesizing fluorinated and heterocyclic-functionalized propanoic acids. A notable example is 2-Fluoro-3-(oxolan-3-yl)propanoic acid (CAS 1510013-78-1), synthesized via nucleophilic fluorination of β-hydroxy carbonyl intermediates. The reaction employs diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at –78°C, achieving regioselective fluorination (≈85% yield). This method highlights the strategic introduction of fluorine to enhance metabolic stability and binding affinity in bioactive molecules .
The oxolane (tetrahydrofuran) and oxane (tetrahydropyran) rings exhibit distinct conformational effects on biological activity. For instance, hydrazone derivatives like 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazones are synthesized by condensing 3-(4-hydroxyphenylamino)propanehydrazide with heterocyclic aldehydes (e.g., furfural, thiophene-2-carbaldehyde) in refluxing methanol. These reactions yield hydrazones (58–94%) with demonstrated antimicrobial activity against ESKAPE pathogens. Crucially, derivatives with oxolane rings show enhanced activity against Candida auris (MIC 0.5–64 µg/mL) compared to oxane-containing analogues due to improved membrane penetration .
Table 2: Functionalization Pathways and Biological Impact of Ring Systems
Intermediate | Reagent | Product | Ring System | Bioactivity (MIC Range) |
---|---|---|---|---|
3-(Oxolan-3-yl)propanal | DAST, CH₂Cl₂, –78°C | 2-Fluoro-3-(oxolan-3-yl)propanoic acid | Oxolane (5-membered) | MRSA: 1–8 µg/mL; C. auris: 0.5–64 µg/mL |
3-(Oxan-4-yl)propanal | (COCl)₂, then NH₂NH₂ | 3-(Oxan-4-yl)propanehydrazide | Oxane (6-membered) | VRE: 0.5–2 µg/mL |
N-(4-Hydroxyphenyl)-β-alanine hydrazide | Heterocyclic aldehydes, Δ | Hydrazones 14–16 | Variable | Broad-spectrum antimicrobial |
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of 3-(oxan-4-yl)propanoic acid derivatives into complex architectures. Fmoc-protected variants (e.g., Fmoc-(αS)-tetrahydro-2H-pyran-4-propanoic acid) are anchored to Wang or Rink amide resins via ester linkages. Couplings employ O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF (2–4 equiv, 1–2 h). Deprotection uses 20% piperidine/DMF, achieving >98% coupling efficiency per step – critical for synthesizing incretin analogs with rigidified backbones [1] .
For non-peptidic applications, boceprevir intermediates utilize 3-(oxan-4-yl)propanoic acid as a sterically constrained carboxylic acid component. In patented routes, the acid is coupled with tert-butyl carbamate using in situ activation via N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and HOBt. This minimizes epimerization during amide bond formation in aprotic solvents like tetrahydrofuran, yielding enantiomerically pure intermediates (>99% ee) after crystallisation [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9